

Thermodynamic properties of 1-Nonene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Nonene
Cat. No.: B7766027

[Get Quote](#)

An In-Depth Technical Guide to the Thermodynamic Properties of **1-Nonene**

Abstract

This technical guide provides a comprehensive overview of the essential thermodynamic properties of **1-Nonene** (CAS: 124-11-8).^{[1][2][3][4]} As a linear alpha-olefin, **1-nonene** serves as a crucial intermediate in the synthesis of various chemical products, including surfactants and lubricants.^[5] A thorough understanding of its thermodynamic behavior is paramount for researchers, scientists, and drug development professionals engaged in process design, reaction engineering, and safety assessment. This document consolidates key data from authoritative sources, explains the theoretical and practical significance of these properties, details standardized experimental methodologies for their determination, and explores their application in scientific research and development.

Introduction to 1-Nonene: A Molecular Profile

1-Nonene is an unsaturated hydrocarbon with the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol.^{[4][5]} Its structure features a nine-carbon chain with a terminal double bond, classifying it as a linear alpha-olefin.^[5] This terminal unsaturation is a site of high reactivity, making **1-nonene** a versatile precursor in organic synthesis.^[6] The physical and chemical behavior of **1-nonene** under various temperature and pressure conditions is dictated by its thermodynamic properties. Accurate data is therefore not merely academic; it is a prerequisite for designing, scaling, and safely operating chemical processes.

Table 1: Identification and Basic Properties of **1-Nonene**

Property	Value	Source
IUPAC Name	non-1-ene	[3] [4]
Synonyms	alpha-Nonene, n-Non-1-ene, Nonylene	[1] [4] [5]
CAS Number	124-11-8	[1] [2] [3] [4]
Chemical Formula	C ₉ H ₁₈	[1] [2] [3] [4]
Molecular Weight	126.239 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[4] [5] [7]

| Odor | Gasoline-like, grassy, onion-like |[\[4\]](#)[\[5\]](#)[\[8\]](#) |

Phase Behavior and State Functions

The phase transitions of a substance are governed by its response to changes in temperature and pressure. For **1-nonene**, these transitions from solid to liquid and liquid to gas are fundamental to its handling, purification, and reaction chemistry.

Melting, Boiling, and Critical Points

The melting and boiling points define the temperature ranges for **1-nonene**'s liquid state at atmospheric pressure. The critical point represents the terminus of the vapor-liquid phase equilibrium curve, beyond which a distinct liquid phase no longer exists. These parameters are essential for storage, transport, and process design, particularly for separation techniques like distillation.[\[9\]](#)

Table 2: Key Phase Transition Data for **1-Nonene**

Property	Value (Temperature)	Value (Pressure)	Source(s)
Melting Point (T _{fus})	-81.3 °C (191.8 K)	N/A	[3][5]
Normal Boiling Point (T _{boil})	146.9 °C (420.0 K)	1 atm	[3][5][9]
Critical Temperature (T _c)	320.85 °C (594.0 K)	23.8 bar (2.41 MPa)	[3][4][9]

| Critical Pressure (P_c) | N/A | 23.8 bar (2.41 MPa) | [3][4][9] |

The following diagram illustrates the phase transitions of **1-nonene**, highlighting the energy required to overcome intermolecular forces at each stage.

[Click to download full resolution via product page](#)

Caption: Phase transitions of **1-nonene** with associated enthalpy changes.

Enthalpy and Entropy

Enthalpy (ΔH) and entropy (ΔS) are the cornerstones of chemical thermodynamics, quantifying the energy and disorder of a system.

- Enthalpy of Vaporization ($\Delta_{\text{vap}}H$): This is the energy required to transform one mole of liquid **1-nonene** into a gas at constant pressure.[10] It is a direct measure of the strength of intermolecular forces in the liquid phase. This value is critical for calculating the energy duty for vaporizers and condensers in distillation columns. The enthalpy of vaporization for **1-nonene** is approximately 44.23 kJ/mol.[3]

- Enthalpy of Fusion ($\Delta_{\text{fus}}H$): This represents the energy needed to melt one mole of solid **1-nonene**. This property is vital for processes involving crystallization or handling the substance near its freezing point.
- Standard Liquid Entropy ($S^{\circ}_{\text{liquid}}$): This value quantifies the degree of molecular disorder of liquid **1-nonene** at standard conditions (298.15 K, 1 bar). The standard liquid entropy for **1-nonene** has been reported as 392.54 J/mol·K.[\[2\]](#)

Heat Capacity and Transport Properties

Heat Capacity

The constant pressure heat capacity (C_p) is the amount of heat required to raise the temperature of a substance by one degree Kelvin at constant pressure. This property is indispensable for any heat transfer calculation, such as determining the energy needed to heat a reactor feed stream to a target reaction temperature. For liquid **1-nonene** at 298.15 K, the heat capacity (C_p, liquid) is 270.36 J/mol·K.[\[2\]](#)[\[11\]](#)

Density and Viscosity

Transport properties like density and viscosity are crucial for fluid dynamics calculations, including pumping, mixing, and reactor design.

Table 3: Selected Physical and Transport Properties of **1-Nonene**

Property	Value	Conditions	Source(s)
Liquid Density	726.33 kg/m ³ (0.73 g/mL)	25 °C, 1.013 bar	[3] [8]
Dynamic Viscosity	0.587 cP	25 °C, 1.013 bar	[3]
Kinematic Viscosity	0.808 cSt	25 °C	[3] [12]
Surface Tension	0.0226 N/m	25 °C, 1.013 bar	[3]

| Thermal Conductivity | 0.1205 W/(m·K) | 25 °C, 1.013 bar |[\[3\]](#) |

Experimental Determination of Thermodynamic Properties

The trustworthiness of thermodynamic data hinges on the rigor of the experimental methods used for its determination. Differential Scanning Calorimetry (DSC) is a powerful and widely used thermoanalytical technique for characterizing the thermal properties of materials like **1-nonene**.

Protocol: Measuring Phase Transitions and Heat Capacity using DSC

This protocol provides a generalized workflow for determining the melting point, enthalpy of fusion, and heat capacity of **1-nonene**.

Objective: To quantitatively measure the temperatures and heat flows associated with the phase transitions and heat capacity of **1-nonene**.

Materials:

- Differential Scanning Calorimeter
- Hermetically sealed aluminum pans and lids
- Crimp press for sealing pans
- **1-Nonene** sample (high purity)
- Reference material (e.g., indium for calibration)
- Inert purge gas (e.g., nitrogen)

Methodology:

- Instrument Calibration:
 - Calibrate the DSC for temperature and enthalpy using a certified indium standard. The well-defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g) of indium provide a

reliable baseline.

- Sample Preparation:

- Tare an empty hermetic aluminum pan and lid.
- Pipette a small amount of **1-nonene** (typically 5-10 mg) into the pan. Due to its volatility, this step should be performed quickly.
- Hermetically seal the pan using the crimp press. This is critical to prevent mass loss from evaporation during the experiment, which would invalidate the results.
- Prepare an identical empty, sealed pan to be used as a reference.


- Experimental Program:

- Place the sample pan and the reference pan into the DSC cell.
- Equilibrate the system at a temperature well below the expected melting point (e.g., -120 °C).
- Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the boiling point (e.g., 160 °C). An inert gas purge is maintained throughout to ensure a stable thermal environment.

- Data Analysis:

- Melting Point: The melting point is determined from the onset temperature of the endothermic peak corresponding to fusion.
- Enthalpy of Fusion ($\Delta_{\text{fus}}H$): Integrate the area of the melting peak. The instrument software calculates the enthalpy based on the calibration.
- Heat Capacity (Cp): In the region where no phase transition occurs, the heat flow signal is directly proportional to the sample's heat capacity. The Cp value can be calculated by comparing the heat flow to the sample against that of a known sapphire standard under the same conditions.

The following diagram outlines this experimental workflow.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining thermal properties of **1-nonene** using DSC.

Applications in Research and Drug Development

While **1-nonene** is not an active pharmaceutical ingredient, its thermodynamic properties are highly relevant for professionals in drug development and chemical research for several reasons:

- Process Chemistry & Scale-Up: Many complex pharmaceutical molecules are built from simpler hydrocarbon backbones. As a linear alpha-olefin, **1-nonene** is a potential starting material or intermediate in multi-step syntheses.^[5] The thermodynamic data presented here is essential for:
 - Reaction Control: Managing the heat of reaction to prevent thermal runaways.
 - Purification: Designing efficient distillation and crystallization processes to achieve the high purity required for pharmaceutical intermediates.
 - Energy Management: Calculating the energy costs associated with heating, cooling, and phase separation at industrial scale.
- Solubility and Formulation: In drug development, understanding solubility is key. While **1-nonene** itself is insoluble in water, it can be used to synthesize amphiphilic molecules (surfactants) that are widely used as excipients in drug formulations to solubilize active ingredients.^{[4][5]} The thermodynamic properties of the hydrocarbon tail, originating from precursors like **1-nonene**, influence the overall behavior of these excipients.

Conclusion

The thermodynamic properties of **1-nonene** are foundational to its application in chemical synthesis and industrial processes. From its fundamental phase behavior to its heat capacity and transport properties, each data point provides a critical piece of information for ensuring the efficiency, safety, and scalability of chemical operations. The protocols for determining these properties, grounded in established techniques like DSC, ensure the generation of reliable data. For researchers in the pharmaceutical and chemical industries, a firm grasp of these principles is indispensable for innovation and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Nonene [webbook.nist.gov]
- 2. 1-Nonene [webbook.nist.gov]
- 3. chem-casts.com [chem-casts.com]
- 4. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Nonene - Wikipedia [en.wikipedia.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. 1-NONENE | 124-11-8 [chemicalbook.com]
- 8. 1-NONENE CAS#: 124-11-8 [m.chemicalbook.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. 1-Nonene [webbook.nist.gov]
- 11. 1-Nonene [webbook.nist.gov]
- 12. 1-Nonene — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- To cite this document: BenchChem. [Thermodynamic properties of 1-Nonene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7766027#thermodynamic-properties-of-1-nonene\]](https://www.benchchem.com/product/b7766027#thermodynamic-properties-of-1-nonene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com